Sirt1 Inhibition Profile: Isonicotinamide vs. Nicotinamide
Isonicotinamide is a derivative of nicotinamide that specifically does not inhibit the NAD+-dependent deacetylase Sirt1. In stark contrast, nicotinamide is a well-established inhibitor of Sirt1 activity. This functional divergence is critical for interpreting metabolic and longevity studies. Isonicotinamide not only lacks inhibitory activity but can antagonize the inhibition of Sirt1 by nicotinamide [1]. This differential profile makes isonicotinamide the preferred tool compound for experiments requiring NAD+ precursor activity without Sirt1 perturbation.
| Evidence Dimension | Sirt1 Enzyme Inhibition |
|---|---|
| Target Compound Data | Does NOT inhibit Sirt1 |
| Comparator Or Baseline | Nicotinamide (NAM): Inhibits Sirt1 |
| Quantified Difference | Qualitative difference in activity: NAM is an inhibitor; INAM is not. |
| Conditions | In vitro enzyme assays |
Why This Matters
For researchers investigating pathways involving sirtuins or NAD+ metabolism, selecting isonicotinamide over nicotinamide avoids a confounding Sirt1 inhibitory effect, leading to cleaner and more interpretable data.
- [1] Fukaya, M., Tamura, Y., & Taniguchi, H. (2013). Protective effects of a nicotinamide derivative, isonicotinamide, against streptozotocin-induced β-cell damage and diabetes in mice. Biochemical and Biophysical Research Communications, 442(1-2), 72-78. View Source
